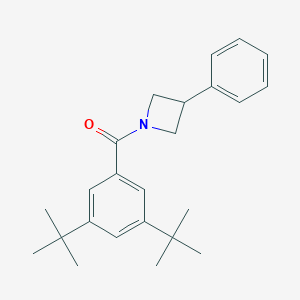
ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound that has been extensively studied for its potential use in the diagnosis of heart diseases. BMIPP is a fatty acid analogue that selectively accumulates in the myocardium, making it an ideal tracer for the detection of myocardial ischemia and infarction.
Wirkmechanismus
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a fatty acid analogue that selectively accumulates in the myocardium due to its affinity for the mitochondrial membrane. It is taken up by the myocardial cells and undergoes beta-oxidation, producing radioactive metabolites that can be detected by SPECT or PET imaging. The accumulation of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the myocardium is proportional to the amount of fatty acid metabolism, which is reduced in the presence of myocardial ischemia or infarction.
Biochemical and Physiological Effects:
ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to have no significant physiological or biochemical effects in humans or animals. It is rapidly cleared from the body and does not accumulate in any organs other than the myocardium.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a useful tool for the diagnosis of heart diseases, particularly in the detection of myocardial ischemia and infarction. It is non-invasive and can provide accurate and reliable results. However, its use is limited by the availability of SPECT or PET imaging equipment and the cost of the procedure. Additionally, ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has a short half-life, which requires timely imaging after injection.
Zukünftige Richtungen
There are several future directions for the use of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in scientific research. One potential area of study is the use of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the detection of other diseases such as breast cancer and Alzheimer's disease. Another area of study is the development of new radiopharmaceutical compounds that can selectively target other organs or tissues. Additionally, the use of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in combination with other imaging modalities such as magnetic resonance imaging (MRI) or computed tomography (CT) could provide more accurate and comprehensive diagnostic information.
Synthesemethoden
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is synthesized from 6-methoxy-1,3-benzothiazole-2-amine and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a catalyst and a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified by column chromatography to obtain pure ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is widely used in the diagnosis of heart diseases, particularly in the detection of myocardial ischemia and infarction. It is used in conjunction with single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to visualize the myocardium and assess its function. ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has also been studied for its potential use in the detection of other diseases such as breast cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H15N3O3S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15N3O3S/c1-4-21-14(19)11-8-16-18(9(11)2)15-17-12-6-5-10(20-3)7-13(12)22-15/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
VXFMFLCFYHHOKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)




![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)